4-Hydroxy-2-oxo-1(2h)-pyridineacetic acid
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Overview
Description
4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a hydroxy group and an oxo group, along with an acetic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid typically involves multi-step organic reactions. One common method includes the acylation of pyridine derivatives followed by hydrolysis and oxidation steps. For instance, the reaction of 4-hydroxy-2-quinolone with acetic anhydride under acidic conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid involves its interaction with various molecular targets and pathways. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to metal ions and affecting enzymatic activities .
Comparison with Similar Compounds
4-Hydroxy-2-quinolone: Shares a similar core structure but lacks the acetic acid moiety.
2-Hydroxyquinoline: Similar in structure but differs in the position of the hydroxy group.
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: Contains a methyl group and exhibits different biological activities.
Uniqueness: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid is unique due to the presence of both the hydroxy and oxo groups on the pyridine ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H7NO4 |
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Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-(4-hydroxy-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H7NO4/c9-5-1-2-8(4-7(11)12)6(10)3-5/h1-3,9H,4H2,(H,11,12) |
InChI Key |
SEDUHTCCLNEBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C=C1O)CC(=O)O |
Origin of Product |
United States |
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